molecular formula C15H30N6O3 B5111662 N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] CAS No. 5325-58-6

N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]

Cat. No. B5111662
CAS RN: 5325-58-6
M. Wt: 342.44 g/mol
InChI Key: AKKJZORHYYEREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea], also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that has been synthesized through a multi-step process and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is not fully understood. However, it is believed to exert its effects through its antioxidant properties. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of reactive oxygen species (ROS) and has been found to protect against oxidative stress-induced damage by reducing ROS levels in cells. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been found to protect against cerebral ischemia-reperfusion injury by reducing infarct size and improving neurological function. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to reduce inflammation in various animal models, including models of sepsis, acute lung injury, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of ROS and has been found to protect against oxidative stress-induced damage in various cell types. However, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] also has some limitations for lab experiments. It has been found to exhibit some toxicity at high concentrations and may interfere with some assays that rely on ROS production.

Future Directions

There are several future directions for research on N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]. One area of research is the potential use of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] as a neuroprotective agent in the treatment of stroke and other neurological disorders. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] may have potential applications in the treatment of inflammation and oxidative stress-related diseases, such as sepsis and acute lung injury. Finally, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.
Conclusion:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit several biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory effects. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments, including stability and potency as a scavenger of ROS. However, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.

Synthesis Methods

N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is synthesized through a multi-step process that involves the reaction of tert-butyl isocyanate with 1,3-dimethyl-2-imidazolidinone to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-imidazolidinone. This intermediate is then reacted with phosgene to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine. Finally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is obtained by reacting N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine with urea.

Scientific Research Applications

N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several potential applications in scientific research. It has been studied for its antioxidant properties and has been found to protect against oxidative stress-induced damage in various cell types. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been studied for its potential neuroprotective effects and has been found to protect against cerebral ischemia-reperfusion injury. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been studied for its potential anti-inflammatory effects and has been found to reduce inflammation in various animal models.

properties

IUPAC Name

1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N6O3/c1-14(2,3)18-11(22)16-9-10(21(8)13(24)20(9)7)17-12(23)19-15(4,5)6/h9-10H,1-8H3,(H2,16,18,22)(H2,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJZORHYYEREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385682
Record name N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea)

CAS RN

5325-58-6
Record name N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.